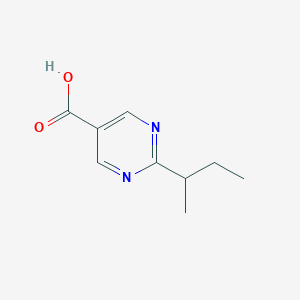methanol](/img/structure/B13177395.png)
[1-(Aminomethyl)cyclopropyl](pyrimidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C9H13N3O. It is a research chemical often used in various scientific studies due to its unique structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylamine with pyrimidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution : The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies . Biology : In biological research, it is used to investigate the interactions between small molecules and biological targets, such as enzymes and receptors .
作用机制
The mechanism by which 1-(Aminomethyl)cyclopropylmethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
[1-(Aminomethyl)cyclopropyl]methanol: Shares a similar cyclopropylamine structure but lacks the pyrimidine moiety.
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrimidine core, used in similar research applications.
Uniqueness
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
[1-(aminomethyl)cyclopropyl]-pyrimidin-4-ylmethanol |
InChI |
InChI=1S/C9H13N3O/c10-5-9(2-3-9)8(13)7-1-4-11-6-12-7/h1,4,6,8,13H,2-3,5,10H2 |
InChI 键 |
AYZPKLFBQYISNN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CN)C(C2=NC=NC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


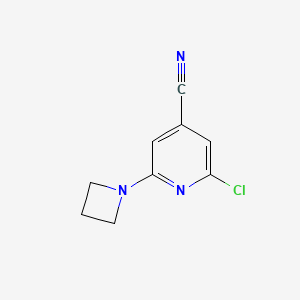
![4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol](/img/structure/B13177318.png)
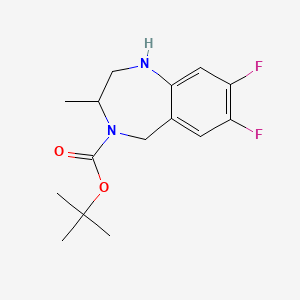
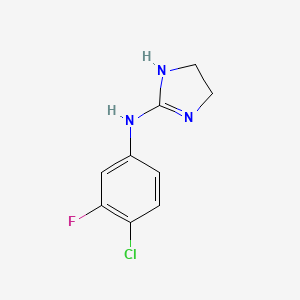
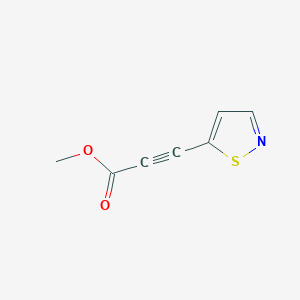
![3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13177348.png)
![tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13177352.png)
![(2E)-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177356.png)
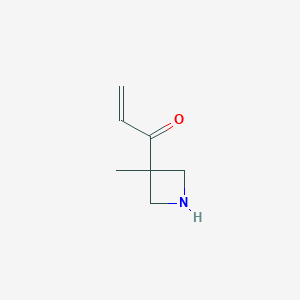
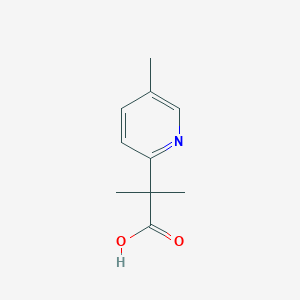
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde](/img/structure/B13177385.png)

![tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate](/img/structure/B13177413.png)
